![molecular formula C16H16ClN5O4S2 B2535091 (5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351596-23-0](/img/structure/B2535091.png)
(5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H16ClN5O4S2 and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Activity
A study by Tahghighi et al. (2011) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents to optimize antileishmanial activity. Among these, a specific compound demonstrated very low toxicity against macrophages with significant selectivity and efficacy against both promastigote and amastigote forms of Leishmania major, indicating potential for treating leishmaniasis (Tahghighi et al., 2011).
Anti-Helicobacter pylori Activity
Another study focused on the synthesis and evaluation of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles containing piperazinyl functionality for treating Helicobacter pylori infections. These compounds exhibited strong inhibitory activity against H. pylori strains, presenting a new avenue for developing effective treatments against this pathogen (Moshafi et al., 2011).
Antimicrobial Activity
Chernov et al. (2017) synthesized new derivatives containing 5-nitrofuranyl and 5-nitrothienyl moieties, which showed pronounced bactericidal activity against Staphylococcus aureus and Escherichia coli strains, suggesting their potential as antimicrobial agents (Chernov et al., 2017).
Immunobiological Studies
Further research on 5-(5-nitrofuran-2-yl)-1, 3, 4-thiadiazoles with piperazinyl-linked benzamidine substituents against Leishmania major showed these compounds not only decrease parasite viability but also significantly increase the production of reactive oxygen species (ROS) and nitric oxide (NO) in lymphocytes and macrophages, respectively. This dual action suggests a promising approach for enhancing the immune response against leishmaniasis (Rezazadeh Marznaki et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are type II bacterial topoisomerases such as DNA gyrase and topoisomerase IV . These enzymes are essential for the maintenance of DNA topology by introducing negative supercoils in DNA within transcription and replication processes .
Mode of Action
The compound exerts its action by inhibiting these enzymes, which results in the blocking of the transcription and the DNA replication . This inhibition leads to cell death .
Biochemical Pathways
The affected biochemical pathway is the DNA replication and transcription process. By inhibiting the type II bacterial topoisomerases, the compound disrupts the normal functioning of these processes, leading to cell death .
Result of Action
The result of the compound’s action is the death of bacterial cells. By inhibiting essential enzymes involved in DNA replication and transcription, the compound prevents the bacteria from carrying out these vital processes, leading to cell death .
properties
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2.ClH/c22-15(12-3-4-14(25-12)21(23)24)19-5-7-20(8-6-19)16-18-17-11(10-27-16)13-2-1-9-26-13;/h1-4,9H,5-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTKEBOAABYKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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